
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, also known as EMP2CA, is a chemical compound with potential applications in scientific research. It is a pyrrole derivative that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO, which may contribute to its potential anticancer effects.
Biochemical and Physiological Effects:
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In a study on rat brain tissue, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to reduce oxidative stress and lipid peroxidation. In another study on mouse macrophages, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis method and potential applications in medicinal chemistry research. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an inhibitor of IDO, which may have implications for the treatment of cancer. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, as well as its potential applications in scientific research.
Méthodes De Synthèse
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized by several methods, including the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and sulfuric acid, or the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and acetic anhydride. The yield of the reaction can be improved by using a catalyst such as p-toluenesulfonic acid. The purity of the product can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, and may have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in immune system regulation and cancer progression.
Propriétés
Numéro CAS |
183268-95-3 |
|---|---|
Nom du produit |
1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid |
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
1-ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-9-5(2)6(10(13)14)4-7(9)8(11)12/h4H,3H2,1-2H3,(H,11,12) |
Clé InChI |
QAZHUKBRHUBLFY-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
SMILES canonique |
CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
Synonymes |
1H-Pyrrole-2-carboxylicacid,1-ethyl-5-methyl-4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




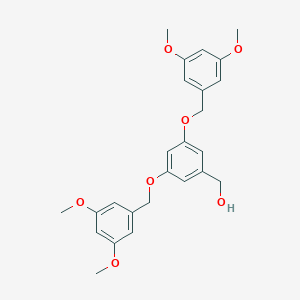
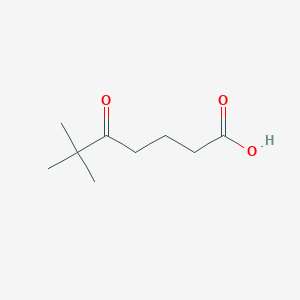
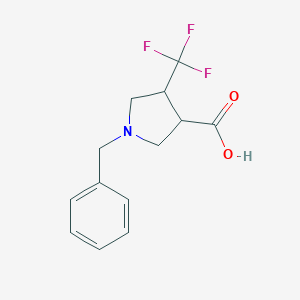
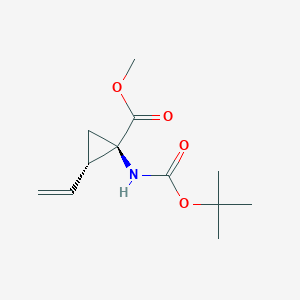
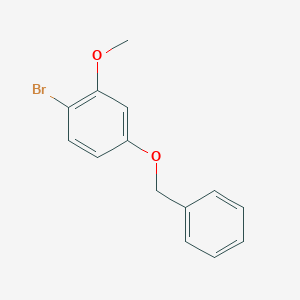
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
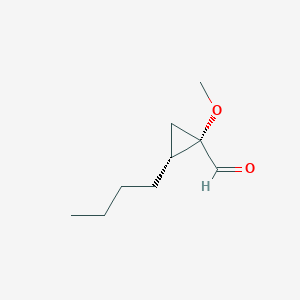
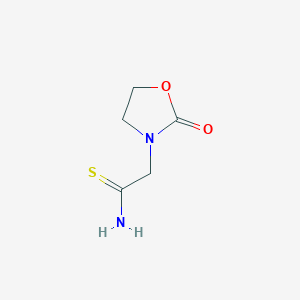

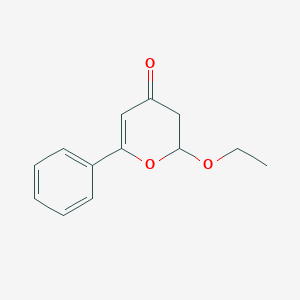

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
